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Compound of Interest

Compound Name: D-Altritol

Cat. No.: B119570

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of D-Altritol nucleoside
phosphoramidites, essential building blocks for the creation of altritol-modified oligonucleotides.
These modified nucleic acids are of significant interest in drug development and various
research applications due to their unique structural and biological properties. The protocols
outlined below are based on optimized and established methodologies.[1]

Introduction

D-Altritol nucleic acids (ANA) are a class of hexitol nucleic acids (HNA) where the natural
furanose sugar is replaced by a six-membered altritol ring. This modification confers unique
conformational properties and can enhance the stability and binding affinity of oligonucleotides,
making them promising candidates for therapeutic and diagnostic applications. The key to
synthesizing these modified oligonucleotides lies in the efficient preparation of their
phosphoramidite monomers.

The general synthetic strategy involves the nucleophilic opening of a protected D-allitol epoxide
with various nucleobases, followed by protection of the free hydroxyl group and subsequent
phosphitylation to yield the desired phosphoramidite building blocks.

Synthetic Pathway Overview
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The synthesis of D-Altritol nucleoside phosphoramidites for adenine (aA), guanine (aG),
cytosine (aC), and uracil (aU) initiates from the common precursor, 1,5:2,3-dianhydro-4,6-O-
benzylidene-D-allitol. The overall workflow is depicted below.
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Caption: General workflow for the synthesis of D-Altritol nucleoside phosphoramidites.

Experimental Protocols

The following are detailed protocols for the synthesis of the four key D-Altritol nucleoside
phosphoramidites.

Protocol 1: Synthesis of D-Altritol Uracil and Adenine
Nucleosides

This protocol describes the nucleophilic opening of the starting epoxide with uracil and
adenine.

Materials:

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol

Uracil or Adenine

1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU)

Anhydrous N,N-Dimethylformamide (DMF)

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:
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» To a solution of uracil or adenine in anhydrous DMF, add DBU and stir at room temperature
until a clear solution is obtained.

e Add a solution of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol in anhydrous DMF.

e Heat the reaction mixture at the appropriate temperature (refer to Table 1) and monitor the
reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and evaporate the solvent
under reduced pressure.

» Purify the crude product by silica gel column chromatography to yield the corresponding D-
altritol nucleoside.

Protocol 2: Synthesis of D-Altritol Guanine Nucleoside

The synthesis of the guanine analogue involves the use of 2-amino-6-chloropurine followed by
conversion to guanine.

Materials:

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol

2-Amino-6-chloropurine

Potassium Carbonate (K2CO3)

18-crown-6

Anhydrous Acetonitrile

Sodium hydrosulfide (NaSH) or a similar reagent for conversion to guanine.
Procedure:

e To a suspension of 2-amino-6-chloropurine and K2CO3 in anhydrous acetonitrile, add 18-
crown-6.

e Add a solution of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol in anhydrous acetonitrile.
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o Reflux the mixture and monitor the reaction by TLC.
o After completion, filter the reaction mixture and evaporate the solvent.
» Purify the intermediate by silica gel column chromatography.

o Convert the 6-chloro-purine derivative to the guanine analogue using an appropriate
nucleophile (e.g., NaSH followed by workup).

Protocol 3: Synthesis of D-Altritol Cytosine Nucleoside

The cytosine nucleoside is typically synthesized from the corresponding uracil derivative.

Materials:

D-Altritol uracil nucleoside (from Protocol 1)

1,2,4-Triazole

Phosphorus oxychloride (POCI3)

Triethylamine

Aqueous Ammonia

Procedure:

Treat the D-altritol uracil nucleoside with a mixture of 1,2,4-triazole, POCI3, and
triethylamine.

 After the reaction is complete (monitored by TLC), quench the reaction and work up the
mixture.

o Treat the resulting intermediate with aqueous ammonia to yield the D-altritol cytosine
nucleoside.

 Purify the product by silica gel column chromatography.
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Protocol 4: Protection and Phosphitylation of D-Altritol
Nucleosides

This protocol describes the final steps to generate the phosphoramidite building blocks.
Materials:

o Protected D-Altritol nucleoside (A, G, C, or U)

e Benzoic anhydride (for 3'-O-benzoylation)

¢ 4-Dimethylaminopyridine (DMAP)

e Pyridine

o Reagents for debenzoylation (if necessary)

e 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

¢ 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
» N,N-Diisopropylethylamine (DIPEA)

e Anhydrous Dichloromethane (DCM)

Procedure:

¢ 3'-0O-Benzoylation: Dissolve the D-altritol nucleoside in pyridine, add benzoic anhydride and
DMAP. Stir at room temperature until the reaction is complete. Purify the product.

o Debenzylidenation: Remove the benzylidene protecting group under appropriate acidic
conditions.

o 5'-O-Tritylation: Dissolve the debenzylidenated nucleoside in pyridine and add DMTr-Cl. Stir
at room temperature and monitor by TLC. Purify the 5-O-DMTr protected nucleoside.

¢ Phosphitylation: Dissolve the 5'-O-DMTr protected nucleoside in anhydrous DCM. Add
DIPEA followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir at room
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temperature under an inert atmosphere. Monitor the reaction by TLC and 3P NMR.

» Upon completion, quench the reaction and purify the crude phosphoramidite by silica gel

column chromatography using a solvent system containing a small percentage of

triethylamine to prevent hydrolysis.[2]

Data Presentation

The following tables summarize the expected yields and characterization data for the key

intermediates and final phosphoramidite products.

Table 1: Synthesis of Protected D-Altritol Nucleosides

Reaction Conditions for

Nucleobase . . Yield (%)
Ring Opening

Uracll DBU, DMF, 120°C 75-85

Adenine DBU, DMF, 100°C 65-75
K2CO3, 18-crown-6, MeCN,

2-Amino-6-chloropurine 70-80
reflux

] ) 1,2,4-Triazole, POCI3,
Cytosine (from Uracil) 60-70

NH3(aq)

Table 2: Characterization of D-Altritol Nucleoside Phosphoramidites

Calculated Mass

Phosphoramidite Molecular Formula (miz) 3P NMR (6, ppm)
miz

aA-Phosphoramidite Cs2H58N70sP 947.4 ~149.5, ~149.2

aG-Phosphoramidite Cs2H58N709P 963.4 ~149.3, ~149.0

aC-Phosphoramidite Cs1Hs9Ns09P 924 .4 ~149.6, ~149.3

aU-Phosphoramidite CsoHs8N4O10P 913.4 ~149.7, ~149.4
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Note: 3P NMR spectra of phosphoramidites typically show two distinct signals corresponding to
the two diastereomers at the chiral phosphorus center.[2][3]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key decision points in the synthesis based on the target
nucleobase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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